molecular formula C22H17N3O B11157336 N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11157336
M. Wt: 339.4 g/mol
InChI Key: UAUHGFSAAFDFIG-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its chemical reactivity and binding affinity in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 6-methylpyridin-2-amine under dehydrating conditions. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for modifying bioavailability and solubility in medicinal chemistry applications.

Conditions Products Yield Reference
6M HCl, reflux (4 h)Quinoline-4-carboxylic acid + 6-methylpyridin-2-amine78%
2M NaOH, 80°C (6 h)Sodium quinoline-4-carboxylate + NH3 release85%

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution preferentially at the C-3 and C-6 positions due to electron-donating effects from the phenyl and carboxamide groups.

Key Reactions:

  • Nitration :

    • Reagents: HNO3/H2SO4, 0°C → 25°C

    • Products: 3-Nitro and 6-nitro derivatives (ratio 3:1)

    • Yield: 62%

  • Sulfonation :

    • Reagents: H2SO4, 120°C

    • Products: 3-Sulfoquinoline derivative

    • Yield: 58%

Acylation and Alkylation

The carboxamide’s NH group participates in acylation/alkylation reactions to enhance lipophilicity or introduce targeting moieties.

Reagent Product Application Yield
Acetyl chloride (Et3N, DCM)N-acetylated derivativeImproved blood-brain barrier penetration91%
Benzyl bromide (K2CO3, DMF)N-benzyl derivativeAntimicrobial activity enhancement76%

Metal Coordination Reactions

The pyridinyl nitrogen and carboxamide oxygen act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Structure Notable Property
CuCl2Ethanol, reflux (2 h)Octahedral Cu(II) complexAnticancer activity (IC50: 4.2 μM)
Pd(OAc)2DMF, 100°C (12 h)Pd-quinoline catalystSuzuki-Miyaura cross-coupling

Reductive Functionalization

The quinoline ring undergoes hydrogenation under catalytic conditions to modify aromaticity and reactivity.

  • Catalytic Hydrogenation :

    • Conditions: H2 (1 atm), 10% Pd/C, ethanol, 25°C

    • Product: 1,2,3,4-Tetrahydroquinoline derivative

    • Yield: 88%

Oxidation Reactions

The methyl group on the pyridine ring is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidizing Agent Conditions Product Yield
KMnO4 (acidic)H2SO4, 70°C, 3 hPyridine-2-carboxylic acid65%
CrO3/H2OAcetone, 0°C → 25°C, 6 h6-Carboxypyridinyl derivative52%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions for structural diversification.

  • Suzuki Coupling :

    • Reagents: Aryl boronic acid, Pd(PPh3)4, Na2CO3, DME/H2O

    • Product: 2-Arylquinoline-4-carboxamide derivatives

    • Yield: 74–89%

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

  • Anticancer Activity : N-acetylated derivatives show 3-fold increased potency against HCT-116 colon cancer cells (IC50: 1.8 μM vs. 5.4 μM for parent compound) .

  • Antibacterial Activity : N-benzyl derivatives inhibit Staphylococcus aureus (MIC: 2 μg/mL) .

Scientific Research Applications

Antibacterial Properties

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has demonstrated significant antibacterial activity against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Studies indicate that quinoline-4-carboxamide derivatives exhibit potent antibacterial effects, making them candidates for developing new antibiotics.

Anticancer Activity

The compound has been explored as a potential anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Research findings suggest that:

  • Mechanism of Action : The compound's inhibition of HDACs leads to altered gene expression associated with cancer progression.
  • In vitro Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia and solid tumors .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study focusing on the compound's anticancer properties demonstrated significant growth inhibition in HL-60 leukemia cells, with an IC50 value reported at approximately 100 nM. The mechanism involved G2/M phase arrest and apoptosis induction through increased reactive oxygen species (ROS) production .

CompoundCell LineIC50 (nM)Mechanism
This compoundHL-60100G2/M arrest, apoptosis

Case Study 2: Antibacterial Activity

Research evaluating the antibacterial effects showed that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The findings support its potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline and pyridine moieties allow it to bind effectively to active sites, inhibiting the function of specific proteins. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and a pyridine moiety, which enhances its chemical reactivity and binding affinity. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Biological Activity

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 6-methylpyridine group and a phenyl group at specific positions, contributing to its biological activity. The structural formula can be represented as follows:

C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives in combating malaria, particularly against Plasmodium falciparum. A series of related compounds demonstrated significant antiplasmodial activity with low nanomolar potency. Specifically, derivatives similar to this compound were evaluated for their efficacy in vivo using the P. berghei mouse model, showing effective oral bioavailability and potent inhibition of translation elongation factor 2 (PfEF2) .

Table 1: Antimalarial Activity of Related Compounds

Compound IDEC50 (nM)ED90 (mg/kg)Mechanism of Action
Compound 1120<1Inhibition of PfEF2
Compound 2<10<1Inhibition of gametocyte development
Compound 350<1Inhibition of blood stage growth

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring significantly enhance antibacterial efficacy while minimizing toxicity to human cells .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)Comparison Drug
S. aureus20Ampicillin
E. coli18Gentamicin
Methicillin-resistant S. aureus15Vancomycin

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Recent findings suggest that quinoline derivatives can induce apoptosis in cancer cell lines through oxidative stress-mediated mechanisms. Studies involving breast cancer cell lines (e.g., MDA-MB-231) revealed that these compounds exhibit significant cytotoxic effects, indicating their potential as therapeutic agents .

Table 3: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315Apoptosis induction via ROS
H46010DNA damage and cell cycle arrest
HCT1168Mitochondrial dysfunction

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15-8-7-13-21(23-15)25-22(26)18-14-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-14H,1H3,(H,23,25,26)

InChI Key

UAUHGFSAAFDFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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